molecular formula C25H28N2O7 B12154865 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

Cat. No.: B12154865
M. Wt: 468.5 g/mol
InChI Key: ITKKXQAIFCMAEZ-XTQSDGFTSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a benzodioxine ring, a dimethoxyphenyl group, and a pyrrolidone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxine ring through a cyclization reaction, followed by the introduction of the dimethoxyphenyl group via electrophilic aromatic substitution. The final steps often involve the formation of the pyrrolidone ring and the attachment of the dimethylaminoethyl side chain under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, derivatives of this compound might be investigated for their activity against various biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific pathways or diseases.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, or target specificity.

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O7/c1-26(2)9-10-27-22(15-5-7-17(31-3)19(13-15)32-4)21(24(29)25(27)30)23(28)16-6-8-18-20(14-16)34-12-11-33-18/h5-8,13-14,22,28H,9-12H2,1-4H3/b23-21+

InChI Key

ITKKXQAIFCMAEZ-XTQSDGFTSA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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